molecular formula C6H14ClNO2 B6353898 (R)-Ethyl 3-aminobutanoate hydrochloride CAS No. 146293-15-4

(R)-Ethyl 3-aminobutanoate hydrochloride

Cat. No.: B6353898
CAS No.: 146293-15-4
M. Wt: 167.63 g/mol
InChI Key: ISVBSAIYXBEVSI-NUBCRITNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-Ethyl 3-aminobutanoate hydrochloride is a chiral compound with the molecular formula C6H14ClNO2. It is an ester derivative of 3-aminobutanoic acid and is commonly used in various chemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-Ethyl 3-aminobutanoate hydrochloride typically involves the esterification of ®-3-aminobutanoic acid with ethanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of ®-Ethyl 3-aminobutanoate hydrochloride can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of contamination and improves the overall efficiency of the process.

Types of Reactions:

    Oxidation: ®-Ethyl 3-aminobutanoate hydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form primary amines or alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted amines or esters.

Scientific Research Applications

®-Ethyl 3-aminobutanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is used in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical drugs, particularly those targeting neurological disorders.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of ®-Ethyl 3-aminobutanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

  • ®-Methyl 3-aminobutanoate hydrochloride
  • ®-3-aminobutanoic acid methyl ester hydrochloride
  • ®-3-aminobutyric acid ethyl ester hydrochloride

Comparison: ®-Ethyl 3-aminobutanoate hydrochloride is unique due to its specific ester group, which influences its reactivity and solubility. Compared to its methyl ester counterpart, the ethyl ester has a slightly higher molecular weight and different physical properties, such as boiling and melting points. These differences can affect the compound’s behavior in chemical reactions and its suitability for various applications.

Biological Activity

(R)-Ethyl 3-aminobutanoate hydrochloride, a chiral compound with the molecular formula C₆H₁₄ClNO₂, is gaining attention for its potential biological activities, particularly in the context of drug synthesis and neurological applications. This article explores its properties, mechanisms of action, synthesis methods, and relevant research findings.

This compound is characterized by:

  • Molecular Weight : 167.63 g/mol
  • Functional Groups : Contains an ethyl group, an amino group, and a butanoate moiety.
  • Hydrogen Bonding : Exhibits one hydrogen bond donor and three hydrogen bond acceptors, indicating potential interactions in biological systems.

The specific biological mechanisms of this compound are not fully elucidated; however, it is hypothesized to act as a prodrug for gamma-aminobutyric acid (GABA). GABA is a crucial inhibitory neurotransmitter in the central nervous system (CNS), and its interaction with GABA receptors can lead to reduced neuronal excitability. The compound's structural similarity to natural amino acids suggests that it may influence metabolic pathways and enzyme interactions, particularly those related to neurotransmitter signaling.

Biological Activity Insights

  • Neurotransmitter Interaction :
    • Studies indicate that this compound may modulate GABAergic signaling pathways. Its ability to cross the blood-brain barrier positions it as a candidate for investigating CNS effects.
  • Enzymatic Interactions :
    • The compound has been identified as a substrate for various enzymes involved in amino acid metabolism. Its interactions with these enzymes can provide insights into its metabolic profile and therapeutic potential.
  • Drug Development Applications :
    • As a building block in drug synthesis, this compound is valuable in creating chiral compounds necessary for pharmaceutical applications. Its role in synthesizing derivatives can enhance the development of drugs targeting neurological disorders .

Synthesis Methods

Various methods exist for synthesizing this compound:

MethodDescriptionYield Efficiency
Enzymatic Synthesis Utilizes enzymes for selective stereoisomer productionHigh selectivity
Chemical Synthesis Traditional organic synthesis methodsVariable efficiency

Enzymatic methods are particularly noted for their ability to produce high yields of the desired stereoisomer with minimal by-products .

Case Study 1: Neurotransmitter Modulation

Research has shown that compounds similar to this compound exhibit significant effects on neurotransmitter receptors. For instance, studies exploring its GABA-like activity indicate potential therapeutic applications for anxiety disorders and epilepsy .

Case Study 2: Metabolic Pathway Interactions

A study investigated the metabolic pathways involving this compound and found that it interacts with key enzymes in amino acid metabolism. This interaction could elucidate its role in metabolic disorders and provide targets for drug development .

Properties

IUPAC Name

ethyl (3R)-3-aminobutanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-3-9-6(8)4-5(2)7;/h5H,3-4,7H2,1-2H3;1H/t5-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISVBSAIYXBEVSI-NUBCRITNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@@H](C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.